molecular formula C19H20N2O3S2 B2676094 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1795305-47-3

4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2676094
CAS No.: 1795305-47-3
M. Wt: 388.5
InChI Key: SDPRRKRRDCEHPK-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS Number: 1795305-47-3) is a synthetic small molecule with a molecular formula of C19H20N2O3S2 and a molecular weight of 388.50 g/mol. This benzenesulfonamide derivative is characterized by its distinct molecular architecture, featuring an isopropoxy-substituted benzene ring connected to a sulfonamide linker and a pyridine scaffold bearing a thiophene heterocycle . This specific structure places it within a class of N-heterocyclic and benzenesulfonamide compounds that are frequently investigated for their potential to interact with key biological targets. Compounds with structural similarities, particularly those containing the benzenesulfonamide pharmacophore, have demonstrated significant research value as inhibitors of enzymes like cyclin-dependent kinases (CDKs) . Furthermore, the presence of both pyridine and thiophene rings aligns with established medicinal chemistry strategies for developing antiviral agents, as N- and S-heterocycles are known to affect various stages of the viral life cycle, including entry into host cells and genome replication . The combination of these features makes this chemical entity a compelling candidate for research in hit-to-lead optimization campaigns and for probing novel biological mechanisms in oncology and virology. This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. For your convenience, this product is available for cold-chain transportation to ensure stability and integrity during shipping .

Properties

IUPAC Name

4-propan-2-yloxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-14(2)24-18-3-5-19(6-4-18)26(22,23)21-11-15-9-17(12-20-10-15)16-7-8-25-13-16/h3-10,12-14,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPRRKRRDCEHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Triethylamine, sodium hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its ability to inhibit enzymes, making this compound a candidate for drug development, particularly in the treatment of bacterial infections and cancer.

Medicine

Medically, derivatives of this compound are studied for their anti-inflammatory and analgesic properties. The presence of the thiophene and pyridine rings contributes to its bioactivity, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in material science and electronics.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways in bacteria or cancer cells, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on sulfonamide derivatives with variations in aryl/heteroaryl substituents, linkage patterns, and functional groups. Key comparisons include:

Compound Name / Identifier Key Structural Features Biological/Physicochemical Properties Synthesis Pathway
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) Pyridine ring with benzyloxy and trifluoromethyl substituents Enhanced lipophilicity due to CF₃ group; potential for improved membrane permeability Pyridine amine + sulfonyl chloride in pyridine
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Quinoline core with styryl and methoxy groups Extended π-conjugation for UV/fluorescence activity; chloro and hydroxy groups may influence solubility DMAP-catalyzed sulfonylation in pyridine
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Chromenone and pyrazolopyrimidine fused system High molecular weight (616.9 g/mol); potential kinase inhibition due to heterocyclic motifs Suzuki-Miyaura coupling with Pd catalyst
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole-sulfonamide hybrid Antimicrobial activity targeted; oxazole enhances metabolic stability Multi-step sulfonylation and coupling

Key Comparative Insights:

Electronic Effects: The trifluoromethyl group in 17d imparts strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the isopropoxy group in the target compound, which is electron-donating. This difference may influence binding affinity in enzyme-active sites.

Synthetic Accessibility: The target compound’s synthesis likely parallels 17d and IIIa , involving nucleophilic substitution between a sulfonyl chloride and an amine-bearing heterocycle. However, the thiophene-pyridine linkage may require additional coupling steps (e.g., Suzuki-Miyaura reactions), as seen in chromenone derivatives .

Physicochemical Properties :

  • The isopropoxy group improves solubility relative to trifluoromethyl or chloro substituents, balancing lipophilicity (logP) for better bioavailability.

Research Findings and Data Gaps

  • Activity Data: No direct biological data for the target compound are available in the provided evidence. Predictions are based on structural parallels, such as sulfonamide-mediated carbonic anhydrase inhibition or heterocycle-driven kinase targeting .
  • Thermal Stability: The melting point of similar compounds (e.g., 211–214°C for chromenone derivatives ) suggests the target compound may exhibit comparable stability due to rigid aromatic systems.

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